5-chloro-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-2-benzofurancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-2-benzofurancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Antitumor Activity
Research has shown that certain chlorinated compounds, including those similar in structure to 5-chloro-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-2-benzofurancarboxamide, exhibit significant in vitro antitumor activity against cell lines like HepG2 and MCF-7. These compounds have been studied for their potential interactions with biological targets such as the KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Antibacterial and Antifungal Properties
Compounds structurally related to this compound have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. These findings highlight the potential of such compounds in antimicrobial applications (Chohan & Shad, 2011).
Pharmacological Activity
Sulfonamide derivatives, which are structurally related to the compound , have been synthesized and shown to possess significant pharmacological activities. The activities of these compounds depend on their functional groups, and small structural changes can result in enhanced pharmacological effects, such as increased antimicrobial activity (Thamizharasi, Vasantha & Reddy, 2002).
Potential in Drug Metabolism Studies
The metabolism of structurally similar compounds has been studied to understand their pharmacokinetic properties. For instance, research on benzofurancarboxamide derivatives has shed light on their metabolic pathways, providing insights that are crucial for drug development and optimization (Renzulli et al., 2011).
Enhancing Fluorescence in Biochemical Probes
Glibenclamide, a compound with a similar chemical structure, has been used to enhance the fluorescence intensity of erbium ions, demonstrating potential in developing sensitive fluorimetric probes for biochemical applications (Faridbod, Ganjali, Larijani & Norouzi, 2009).
Properties
Molecular Formula |
C21H18ClN3O5S |
---|---|
Molecular Weight |
459.9g/mol |
IUPAC Name |
5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-11-13(3)24-30-21(11)25-31(27,28)16-7-5-15(6-8-16)23-20(26)19-12(2)17-10-14(22)4-9-18(17)29-19/h4-10,25H,1-3H3,(H,23,26) |
InChI Key |
YCEJFOSSJLJUAW-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.